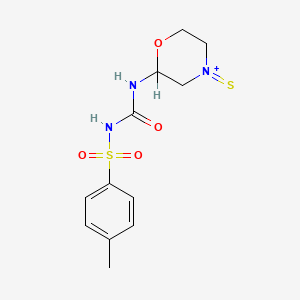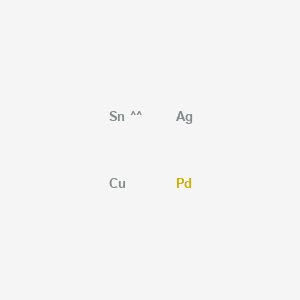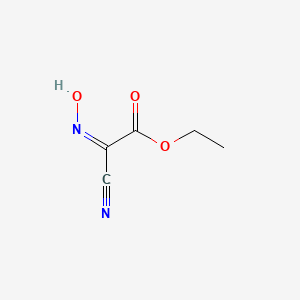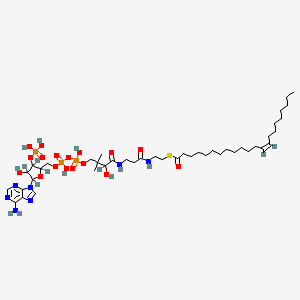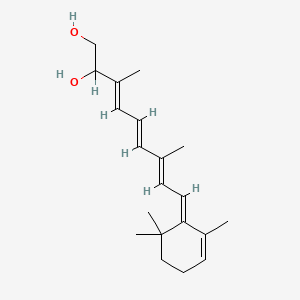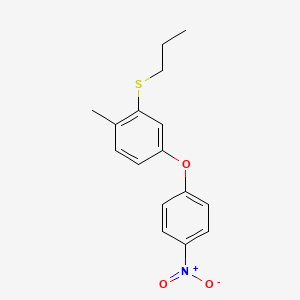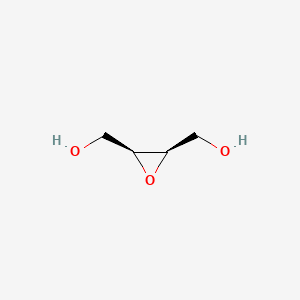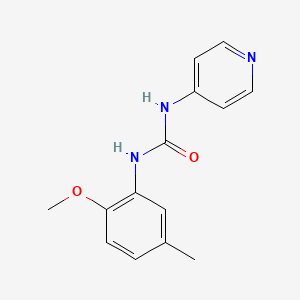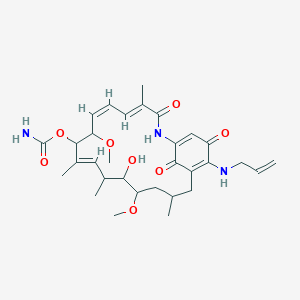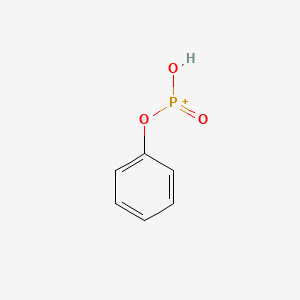
Phenyl hydrogen phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl hydrogen phosphonate is an aryl phosphate resulting from the formal condensation of phosphonic acid with 1 mol eq. of phenol It has a role as a chromogenic compound. It derives from a phenol.
Wissenschaftliche Forschungsanwendungen
Metal Phosphonates in Structural Chemistry
- Mixed-ligated metal phosphonates, including those with phenyl hydrogen phosphonate, exhibit double chain structures useful in developing three-dimensional supramolecular structures. Such structures have implications in materials science for their unique magnetic and infrared properties (Zheng et al., 2014).
Synthetic Chemistry Applications
- Phenyl hydrogen phosphonate is utilized in the facile synthesis of α-(benzyloxycarbonylamino)benzylphosphonates. These compounds are prepared under mild conditions, highlighting the versatility of phenyl hydrogen phosphonate in synthetic chemistry (Dai & Chen, 1997).
Biological and Medical Research
- Utilization of phenyl hydrogen phosphonate in biological systems is seen in its use as an internal reference for 31p NMR measurements. It has been applied in studies involving E. coli, where it assists in determining cytoplasmic pH changes during metabolic processes (Thoma et al., 1986).
Materials Science: Fuel Cell Development
- In the field of materials science, particularly in developing fuel cells, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] have been synthesized. These materials show potential as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Environmental Chemistry: Phosphonate Impact
- Phosphonates, including phenyl hydrogen phosphonate derivatives, have a significant impact in environmental chemistry. They are used as complexing agents and scale inhibitors in technical and industrial applications, and their environmental behavior is influenced by their strong interaction with surfaces (Nowack, 2003).
Structural Chemistry: Supramolecular Arrays
- Phenylphosphonic acid is employed as a building block in the architecture of supramolecular hydrogen-bonded assemblies. This showcases the potential of organic phosphorus acids in forming layered structures and two-dimensional networks of hydrogen bonds (Mahmoudkhani & Langer, 2002).
Phosphonate Chemistry in Drug Design
- While this review touches on the role of phosphonates in drug design, it focuses on their properties as surrogates for natural phosphates and their utility in enzyme inhibitors and bone-targeting drugs. This emphasizes the broader chemical significance of phosphonates beyond specific applications in medicine (Turhanen et al., 2021).
Eigenschaften
CAS-Nummer |
2310-89-6 |
|---|---|
Produktname |
Phenyl hydrogen phosphonate |
Molekularformel |
C6H6O3P+ |
Molekulargewicht |
157.08 g/mol |
IUPAC-Name |
hydroxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C6H5O3P/c7-10(8)9-6-4-2-1-3-5-6/h1-5H/p+1 |
InChI-Schlüssel |
IDVRZFQYOSGBAF-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)O[P+](=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)O[P+](=O)O |
Andere CAS-Nummern |
2310-89-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



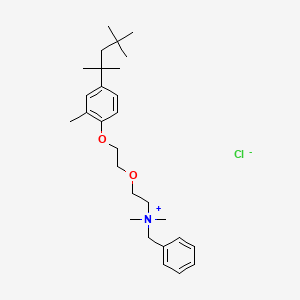
![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
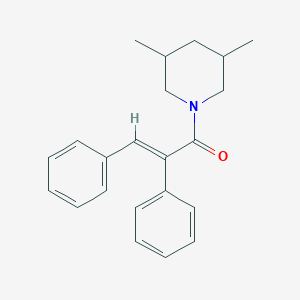
![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)
